Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate
Description
Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a tetrahydrobenzene ring. The 4-fluorophenyl substituent at position 3 introduces electron-withdrawing properties, while the ethyl propanoate group at the thioether linkage enhances lipophilicity. The compound’s synthesis likely involves multi-component reactions, such as those described for analogous structures in the literature (e.g., Petasis-type reactions using fluorophenyl boronic acids) .
Properties
IUPAC Name |
ethyl 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S2/c1-3-23-16(22)10(2)25-17-19-13-8-9-24-14(13)15(21)20(17)12-6-4-11(18)5-7-12/h4-7,10H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHRNYKNAQGZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a synthetic compound with potential applications in medicinal chemistry. Its complex structure suggests a range of biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 435.51 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a fluorophenyl group and an ethyl propanoate moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, inhibitors targeting FLT3 kinase are crucial in treating acute myeloid leukemia (AML) .
- Antimicrobial Properties : The thieno[3,2-d]pyrimidine scaffold is known for its antimicrobial activity against various pathogens. Studies have demonstrated that related compounds exhibit significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .
Biological Activity Data
Case Studies
- Antitumor Activity : In a study assessing the antitumor potential of thieno[3,2-d]pyrimidine derivatives, compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .
- Antimicrobial Efficacy : A series of thiadiazole derivatives were tested for their antimicrobial properties against various pathogens. The results indicated that certain structural modifications led to enhanced activity against resistant strains . This suggests that this compound may also exhibit similar enhancements.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. The thieno[3,2-d]pyrimidine moiety has been associated with various biological activities, including inhibition of cancer cell proliferation. Research indicates that derivatives of this compound can selectively target cancer cells while sparing normal cells, thus reducing side effects commonly associated with chemotherapy .
KCC2 Modulation
The compound has been studied for its ability to enhance the expression of potassium chloride cotransporter-2 (KCC2), which plays a crucial role in neuronal function. Deficiencies in KCC2 are linked to neurological disorders; therefore, compounds that can modulate its activity may offer therapeutic avenues for conditions such as epilepsy and chronic pain .
Biological Research
Enzyme Inhibition Studies
Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate has shown promise in enzyme inhibition studies. Its structural features allow it to interact with various biological targets, making it a candidate for further exploration in drug design aimed at inhibiting specific enzymes involved in disease pathways .
Antimicrobial Properties
The compound's thienopyrimidine structure has been investigated for antimicrobial properties. Studies have demonstrated that it exhibits activity against several bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings .
Agricultural Applications
Pesticide Development
There is growing interest in the application of this compound in agricultural science as a potential pesticide or fungicide. Its chemical structure may confer protective properties against pests while being less harmful to beneficial organisms and the environment compared to conventional pesticides. Research into its efficacy and safety is ongoing .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
The 4-fluorophenyl group in the target compound distinguishes it from analogs like Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (CAS: 573938-02-0), which bears a 4-chlorophenyl substituent . Fluorine’s higher electronegativity and smaller atomic radius compared to chlorine may enhance binding affinity to hydrophobic pockets in biological targets while reducing metabolic degradation.
| Property | 4-Fluorophenyl (Target Compound) | 4-Chlorophenyl (CAS: 573938-02-0) |
|---|---|---|
| Electron Effect | Strong σ-withdrawing | Moderate σ-withdrawing |
| Lipophilicity (LogP) | ~2.8 (predicted) | ~3.2 (predicted) |
| Metabolic Stability | Higher (C-F bond resistance) | Lower (C-Cl prone to oxidation) |
Core Structure Variations
The target compound’s thieno[3,2-d]pyrimidinone core differs from the cyclopenta-fused thieno[2,3-d]pyrimidinone in CAS: 573938-02-0.
| Core Structure | Thieno[3,2-d]pyrimidinone (Target) | Cyclopenta-Fused Thieno[2,3-d]pyrimidinone (CAS: 573938-02-0) |
|---|---|---|
| Rigidity | Moderate | High |
| Solubility | Lower (planar structure) | Higher (non-planar due to cyclopenta) |
| Synthetic Accessibility | Straightforward (2-step reactions) | Complex (additional cyclization steps) |
Side Chain Modifications
The ethyl propanoate group in the target compound contrasts with the acetamido acetate side chain in CAS: 573938-02-0. The ester group in the former may confer faster hydrolysis rates in vivo, whereas the amide linkage in the latter enhances stability but reduces permeability.
| Side Chain | Ethyl Propanoate (Target) | Acetamido Acetate (CAS: 573938-02-0) |
|---|---|---|
| Hydrolysis Rate | High (esterase-sensitive) | Low (amide bond resistance) |
| Cell Permeability | Moderate | Lower (polar amide group) |
| Bioavailability | ~50% (predicted) | ~30% (predicted) |
Research Findings and Implications
- Substituent-Driven Activity : Fluorinated aromatic compounds often exhibit enhanced target selectivity due to fluorine’s electronegativity, as seen in kinase inhibitors . The 4-fluorophenyl group in the target compound may optimize interactions with ATP-binding pockets.
- Core Flexibility: The non-cyclopenta-fused core in the target compound allows greater adaptability in binding to flexible enzyme active sites, as observed in dihydrofolate reductase inhibitors .
- Metabolic Profile: The ethyl propanoate side chain may necessitate prodrug strategies to mitigate premature hydrolysis, a challenge noted in ester-containing therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
